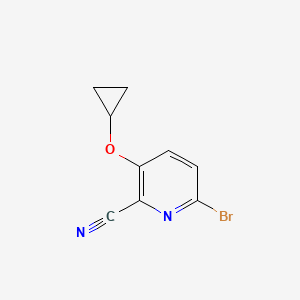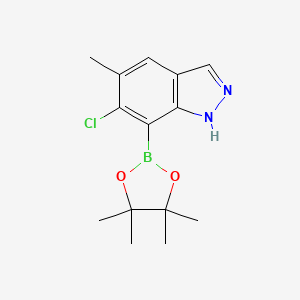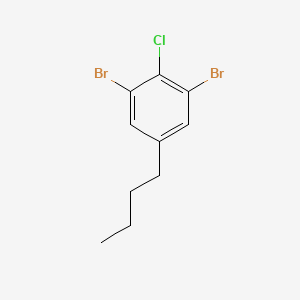
1-Chloro-2,6-dibromo-4-n-butylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,6-dibromo-4-n-butylbenzene is an organic compound with the molecular formula C10H11Br2Cl It is a derivative of benzene, substituted with chlorine, bromine, and a butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,6-dibromo-4-n-butylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and chlorination of a butylbenzene precursor. The reaction conditions often require the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3, to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,6-dibromo-4-n-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The butyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: It can undergo coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alkanes and alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-2,6-dibromo-4-n-butylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,6-dibromo-4-n-butylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates that undergo further transformations. The pathways involved include the formation of benzenonium intermediates and subsequent deprotonation to restore aromaticity .
Comparación Con Compuestos Similares
- 1-Chloro-2,6-dibromo-4-methylbenzene
- 1-Chloro-2,6-dibromo-4-ethylbenzene
- 1-Chloro-2,6-dibromo-4-propylbenzene
Comparison: 1-Chloro-2,6-dibromo-4-n-butylbenzene is unique due to the presence of the butyl group, which influences its reactivity and physical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative exhibits different solubility, boiling point, and reactivity patterns .
Propiedades
Fórmula molecular |
C10H11Br2Cl |
|---|---|
Peso molecular |
326.45 g/mol |
Nombre IUPAC |
1,3-dibromo-5-butyl-2-chlorobenzene |
InChI |
InChI=1S/C10H11Br2Cl/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4H2,1H3 |
Clave InChI |
RQZFXDPBTJLGHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C(=C1)Br)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




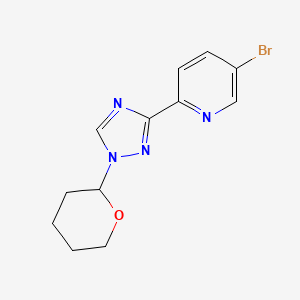

![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)

![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)
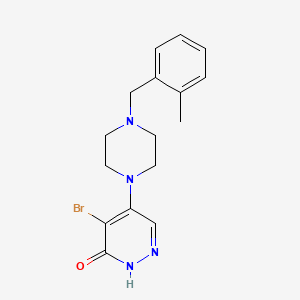
![[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B13921443.png)

![(1R,2S,5S,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B13921451.png)
